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Compound of Interest

Compound Name:
2'-Carboethoxy-3-(2,5-

dimethylphenyl)propiophenone

CAS No.: 898794-92-8

Cat. No.: B3023851 Get Quote

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals. Focus:

CNS Selectivity (DAT/NET), Antimicrobial Efficacy, and Synthetic Protocols.

Executive Summary: The Propiophenone Scaffold
The propiophenone moiety (1-phenylpropan-1-one) serves as a versatile pharmacophore in

medicinal chemistry, functioning as a core scaffold for central nervous system (CNS) agents,

antimicrobial compounds, and antioxidant modulators. Its structural simplicity allows for precise

tuning of lipophilicity and steric bulk, critical for crossing the blood-brain barrier (BBB) or

penetrating microbial cell walls.

This guide objectively compares the performance of propiophenone derivatives against

established clinical standards (e.g., Bupropion, Fluconazole) and structurally related

alternatives (e.g., Chalcones, Acetophenones).

Comparative Analysis 1: CNS Activity & Monoamine
Transporter Selectivity
The most clinically significant application of propiophenones lies in their modulation of

monoamine transporters (DAT, NET, SERT). The SAR in this domain is driven by the steric and
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electronic nature of the

-amino substituent and the phenyl ring substitution.

Mechanism of Action: Reuptake Inhibition vs. Substrate
Release
A critical divergence in propiophenone pharmacology is the shift from Reuptake Inhibition

(therapeutic, e.g., Bupropion) to Substrate-Induced Release (stimulant/abuse potential, e.g.,

Cathinone).[1][2]

Bupropion (tert-butyl amino): The bulky tert-butyl group prevents the molecule from entering

the transporter channel deep enough to trigger reverse transport (release). It locks the

transporter in an outward-facing conformation.

Cathinone (primary amine) / Methcathinone (N-methyl): The smaller amine allows

translocation into the cytoplasm, triggering VMAT2-mediated dopamine release, similar to

amphetamines.

Quantitative Data: Potency & Selectivity Profile
The following table compares Bupropion analogues against standard benchmarks. Lower

indicates higher potency.

Table 1: Comparative Inhibitory Potency at Human Monoamine Transporters
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e
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Data Source Reference: [1], [2]

Key Insight: Replacing the tert-butyl group with a pyrrolidine ring (Analogue 2x) significantly

enhances affinity for DAT (

nM vs

nM for Bupropion) while maintaining selectivity against SERT, reducing the risk of serotonergic
side effects.

Comparative Analysis 2: Antimicrobial & Antifungal
Efficacy[3][4][5]
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Beyond the CNS, propiophenone derivatives substituted with electron-donating groups (e.g.,

methoxy) on the phenyl ring exhibit significant antimicrobial properties.

Structural Determinants of Efficacy[3][6][7]
Antibacterial: Presence of electron-withdrawing groups (e.g., 4-Br) enhances activity against

Gram-negative bacteria (E. coli).

Antifungal: Presence of electron-releasing groups (e.g., 3,4,5-trimethoxy) drastically

improves activity against C. albicans, likely due to increased lipophilicity facilitating fungal

cell membrane penetration.

Table 2: Antimicrobial Efficiency (MIC) Comparison

Compound
Substitution
Pattern

Target
Organism

MIC (

g/mL)

Comparison to
Standard

Prop-10 3,4,5-trimethoxy C. albicans 12.5

Comparable to

Fluconazole

(6.25-12.5)

Prop-15 4-Bromo S. aureus 25.0

Weaker than

Ciprofloxacin

(<1.0)

Prop-19
Benzyl ester

deriv.
B. subtilis 18.0 Moderate Activity

Fluconazole (Standard) C. albicans 6.25 Benchmark

Data Source Reference: [3]

Visualizing the SAR Landscape
The following diagram maps the structural modifications required to shift the propiophenone

scaffold between therapeutic classes.
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Figure 1: SAR Map illustrating how steric bulk at the alpha-position dictates the switch between

therapeutic reuptake inhibition and stimulant-like release.

Experimental Protocols
To ensure reproducibility, the following protocols outline the synthesis of the core scaffold and

the validation of its biological activity.

Synthesis: Friedel-Crafts Acylation (Step-by-Step)
This method is preferred over Grignard reactions for propiophenones due to higher atom

economy and scalability.

Reagents: Benzene derivative, Propionyl chloride, Anhydrous

, Dichloromethane (DCM).

Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir

bar, reflux condenser, and dropping funnel. Maintain an inert atmosphere (
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).

Catalyst Activation: Add anhydrous

(1.2 eq) to dry DCM (50 mL) at 0°C. Stir until a suspension forms.

Acylation: Dropwise add propionyl chloride (1.1 eq) over 15 minutes. The mixture will turn

yellow/orange as the acylium ion forms.

Substrate Addition: Add the benzene derivative (1.0 eq) dissolved in DCM slowly. Maintain

temperature < 5°C to prevent poly-acylation.

Reaction: Allow to warm to room temperature and stir for 3-5 hours. Monitor via TLC

(Hexane:EtOAc 9:1).

Quenching: Pour the reaction mixture onto crushed ice/HCl to decompose the aluminum

complex.

Workup: Extract with DCM (3x), wash with brine, dry over

, and concentrate in vacuo.

Purification: Recrystallize from ethanol or purify via column chromatography.

Self-Validation Check: The appearance of a strong carbonyl stretch at ~1680 cm

in IR spectroscopy confirms the ketone formation.

Protocol: Dopamine Uptake Inhibition Assay
Objective: Determine

for DAT inhibition.

Preparation: Transfect CHO cells with human DAT cDNA. Plate cells in 24-well plates.

Incubation: Wash cells with Krebs-HEPES buffer. Pre-incubate with the test propiophenone

derivative (concentrations

to
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M) for 10 minutes at 25°C.

Uptake: Add

-Dopamine (20 nM final concentration) and incubate for 5 minutes.

Termination: Aspirate buffer and wash rapidly with ice-cold buffer (3x) to stop uptake.

Quantification: Lyse cells with 1% SDS and measure radioactivity via liquid scintillation

counting.

Analysis: Plot % uptake vs. log[concentration] to derive

using non-linear regression.

Synthesis Workflow Diagram
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Figure 2: Step-wise workflow for the Friedel-Crafts synthesis of propiophenone derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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